1-(2-Bromo-5-fluorophenyl)ethanol is an organic compound with significant relevance in various fields, particularly in medicinal chemistry and organic synthesis. It is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which influences its chemical behavior and potential applications. The compound's systematic name reflects its structure, where the ethanol moiety is attached to a substituted phenyl group.
1-(2-Bromo-5-fluorophenyl)ethanol falls under the category of halogenated alcohols. Its classification can also extend to aromatic compounds due to the presence of the phenyl group.
The synthesis of 1-(2-Bromo-5-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, specifically (2-Bromo-5-fluorophenyl)ethanone.
The molecular formula of 1-(2-Bromo-5-fluorophenyl)ethanol is . The compound features a chiral center at the carbon atom attached to the hydroxyl group, leading to potential stereoisomerism.
The mechanism of action for 1-(2-Bromo-5-fluorophenyl)ethanol primarily revolves around its reactivity due to the presence of halogen substituents. The electron-withdrawing nature of bromine and fluorine enhances electrophilicity, allowing for various nucleophilic attacks and subsequent reactions.
The specific details regarding its mechanism often depend on the context in which it is used, such as in drug development or organic synthesis processes.
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for structural confirmation .
1-(2-Bromo-5-fluorophenyl)ethanol has several scientific uses:
Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) catalyze the asymmetric reduction of prochiral ketones to enantiomerically enriched alcohols. For 1-(2-bromo-5-fluorophenyl)ethanol synthesis, 2-bromo-5-fluoroacetophenone serves as the substrate. Candida, Pichia, and Hansenula species achieve near-perfect enantioselectivity (>99% ee) for the (S)-enantiomer at substrate inputs of 50 g/L, with yields exceeding 95% [1] [2]. Baker's yeast (Saccharomyces cerevisiae) provides a cost-effective alternative, delivering (S)-1-(2-bromo-4-fluorophenyl)ethanol (structurally analogous) in 90% yield and 99.9% ee [1].
Recombinant E. coli expressing cloned keto reductases (e.g., from Pichia methanolica) enhance scalability. When paired with glucose dehydrogenase (GDH) for NADPH regeneration, this system achieves quantitative conversion at 100 g/L substrate concentration, eliminating external cofactor requirements [2] [9]. The stereochemical outcome depends on enzyme specificity: Pseudomonas putida reductases favor (S)-alcohols, whereas Hansenula polymorpha enzymes yield (R)-isomers [2].
Table 1: Microbial and Enzymatic Systems for Asymmetric Reduction
Biocatalyst | Enantioselectivity (% ee) | Yield (%) | Substrate Loading (g/L) | Cofactor Regeneration |
---|---|---|---|---|
Candida maltosa SC 16112 | >97 (R) | >60 | 10 | Endogenous (whole cell) |
Pichia methanolica (recombinant) | >99 (S) | 99 | 50 | Glucose/GDH (NADPH) |
Baker’s yeast | 99.9 (S) | 90 | 10 | Endogenous |
E. coli (recombinant ADH) | >99.8 (S) | >98 | 100 | Formate/FDH (NADH) |
Whole-cell biocatalysts leverage intracellular cofactor recycling and multi-enzyme cascades without costly purification. Cyberlindnera saturnus ZJPH1807 converts 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-alcohols (>99.9% ee), demonstrating applicability to bromo-fluoro analogs [3]. High cell densities (200 g/L wet weight) enable substrate loadings up to 100 mM while maintaining >95% conversion [9].
Cell permeability and substrate solubility limit efficiency. Choline chloride-trehalose natural deep eutectic solvents (NADES) increase membrane fluidity, accelerating substrate uptake and improving reaction rates by 2.3-fold [3]. Methyl-β-cyclodextrin (MCD) encapsulates hydrophobic substrates (e.g., bromo-fluoroacetophenones), enhancing aqueous solubility by 4.5× and reducing cellular toxicity. In biphasic systems, MCD concurrently facilitates NAD⁺ regeneration, boosting cofactor turnover by 180% [3] [9].
Solvent Engineering: NADES (e.g., choline chloride-glycerol) improves substrate dissolution and enzyme stability. Coupled with MCD, this system achieves 98% yield and >99% ee in asymmetric reductions, reducing reaction times by 40% [3] [10].
Enzyme Immobilization & Engineering: KREDs immobilized on methacrylate resins or silica nanoparticles retain >90% activity after 10 cycles, streamlining catalyst reuse [5]. Directed evolution optimizes activity toward sterically hindered substrates. For example, a Sporidiobolus salmonicolor KRED variant engineered via computational design exhibits 64-fold higher kcat for bulky ketones, enabling efficient synthesis at 100 g/L input [10].
Dynamic Kinetic Resolution (DYRKR): Racemization catalysts (e.g., iridium complexes or base metals) dynamically epimerize unreacted ketone enantiomers during enzymatic reduction. This strategy overcomes the 50% yield limitation of kinetic resolution, achieving 95% yield and 99% ee in the synthesis of β-hydroxy esters structurally related to the target alcohol [8] [10].
Table 2: Solvent and Enzyme Engineering Strategies
Strategy | Key Improvement | Impact on Catalysis | Reference System |
---|---|---|---|
NADES (Choline chloride-Trehalose) | Enhanced membrane permeability | 2.3× faster substrate uptake | C. saturnus whole cells |
Methyl-β-cyclodextrin | Substrate solubility ↑ 4.5×; NAD⁺ recycling | 180% cofactor turnover increase | Antifungal alcohol synthesis |
Immobilized KREDs | Operational stability ↑ 90% (10 cycles) | Reduced biocatalyst costs | Statin intermediates |
Directed evolution (KRED variant) | kcat ↑ 64-fold | Efficient reduction of bulky ketones | Ipatasertib intermediate synthesis |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: